Mass Spectrometric Resolution: 4 Da Mass Shift Prevents Spectral Interference
Benzimidazole-4,5,6,7-D4 provides a +4 Da mass shift relative to the native, unlabeled benzimidazole analyte . This specific isotopic substitution pattern is superior to a single deuterium label (e.g., benzimidazole-d1) as it ensures complete baseline separation between the analyte and internal standard ion signals in MS detection, eliminating the risk of isotopic cross-talk and ensuring the required selectivity for trace-level quantification in complex matrices .
| Evidence Dimension | Nominal Mass Difference vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | +4 Da (C7H2D4N2, MW 122.16 g/mol) |
| Comparator Or Baseline | Unlabeled benzimidazole (C7H6N2, MW 118.14 g/mol) |
| Quantified Difference | +4 Da mass shift |
| Conditions | General Mass Spectrometry (MS) analysis. |
Why This Matters
A mass difference of at least 3 Da is generally recommended to avoid spectral overlap in quantitative MS assays, making the d4 labeling superior to d1 or d2 analogs for robust method development.
